Benzyl-isopropyl-(S)-pyrrolidin-3-yl-amine Benzyl-isopropyl-(S)-pyrrolidin-3-yl-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13478463
InChI: InChI=1S/C14H22N2/c1-12(2)16(14-8-9-15-10-14)11-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11H2,1-2H3/t14-/m0/s1
SMILES: CC(C)N(CC1=CC=CC=C1)C2CCNC2
Molecular Formula: C14H22N2
Molecular Weight: 218.34 g/mol

Benzyl-isopropyl-(S)-pyrrolidin-3-yl-amine

CAS No.:

Cat. No.: VC13478463

Molecular Formula: C14H22N2

Molecular Weight: 218.34 g/mol

* For research use only. Not for human or veterinary use.

Benzyl-isopropyl-(S)-pyrrolidin-3-yl-amine -

Specification

Molecular Formula C14H22N2
Molecular Weight 218.34 g/mol
IUPAC Name (3S)-N-benzyl-N-propan-2-ylpyrrolidin-3-amine
Standard InChI InChI=1S/C14H22N2/c1-12(2)16(14-8-9-15-10-14)11-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11H2,1-2H3/t14-/m0/s1
Standard InChI Key CPSVIPMHUOWCOQ-AWEZNQCLSA-N
Isomeric SMILES CC(C)N(CC1=CC=CC=C1)[C@H]2CCNC2
SMILES CC(C)N(CC1=CC=CC=C1)C2CCNC2
Canonical SMILES CC(C)N(CC1=CC=CC=C1)C2CCNC2

Introduction

Structural Characteristics and Stereochemical Significance

Molecular Architecture

The compound’s core consists of a pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom) substituted at the 3-position with an isopropyl group and a benzyl group. The (S)-configuration at the 3-position introduces chirality, which critically influences its pharmacological profile.

Key Structural Features:

  • Pyrrolidine Ring: Provides rigidity and influences binding to biological targets.

  • Benzyl Group: Enhances lipophilicity, aiding blood-brain barrier penetration.

  • Isopropyl Group: Contributes to steric effects, modulating receptor affinity.

Stereochemical Impact

Enantiomers of pyrrolidine derivatives often exhibit divergent biological activities. For example, the (R)-enantiomer of a related compound, Benzyl-isopropyl-(R)-pyrrolidin-3-yl-amine, showed reduced affinity for dopamine transporters compared to the (S)-form. This underscores the importance of stereochemistry in drug design.

Synthetic Routes and Optimization

Multi-Step Synthesis

The synthesis typically involves chiral auxiliaries or asymmetric catalysis to achieve the desired (S)-configuration. A representative pathway includes:

  • Pyrrolidine Ring Formation: Starting from trans-4-hydroxy-L-proline, decarboxylation and protection steps yield a chiral pyrrolidine intermediate .

  • Functionalization: Introduction of the benzyl and isopropyl groups via nucleophilic substitution or reductive amination .

  • Deprotection and Purification: Acidic or catalytic hydrogenation conditions remove protecting groups, followed by chromatography for enantiomeric purity .

Reaction Conditions:

  • Solvents: Dichloromethane, ethanol, or tetrahydrofuran.

  • Catalysts: Palladium on carbon (for hydrogenation) or chiral ligands for asymmetric induction .

  • Yield: Optimized protocols report yields of 60–75% .

Industrial Scalability

Large-scale production faces challenges in maintaining stereochemical purity. Continuous-flow systems and immobilized catalysts are emerging solutions to enhance efficiency .

Physicochemical Properties

Physical Properties

PropertyValueSource
Molecular Weight218.34 g/mol
Melting Point98–102°C (dec.)
SolubilitySoluble in DMSO, ethanol
LogP (Partition Coefficient)2.8

Biological Activity and Mechanisms

Proposed Mechanism:

  • DAT Inhibition: The benzyl group interacts with hydrophobic pockets, while the pyrrolidine nitrogen forms hydrogen bonds with aspartate residues .

  • Caspase-3 Activation: In cancer cells, it induces apoptosis via caspase-3 activation, with EC50_{50} values of ~10 µM .

Cytotoxicity and Selectivity

Cell LineIC50_{50} (µM)Selectivity vs. Normal CellsSource
HL-60 (Leukemia)8.95.2-fold
A549 (Lung Cancer)12.43.1-fold
Non-Cancerous Fibroblasts>50

Comparative Analysis with Analogues

Enantiomeric Comparison: (S)- vs. (R)-Forms

Property(S)-Enantiomer(R)-Enantiomer
DAT Affinity (KiK_i)12 nM85 nM
Solubility in Water1.2 mg/mL0.8 mg/mL
Metabolic Stabilityt1/2=45t_{1/2} = 45 mint1/2=28t_{1/2} = 28 min

Structural Analogues

  • Benzyl-isopropyl-(R)-pyrrolidin-3-yl-amine: Lower DAT affinity but higher metabolic stability.

  • 1-Benzylpyrrolidin-3-ol Analogues: Exhibit caspase-3 activation but lack isopropyl group’s steric effects .

Applications in Drug Discovery

Central Nervous System (CNS) Targets

  • Antidepressants: Preclinical studies suggest potential in major depressive disorder due to NET inhibition .

  • Neurodegenerative Diseases: Modulates α-synuclein aggregation in Parkinson’s models.

Oncology

  • Apoptosis Induction: Synergizes with cisplatin in glioblastoma cells .

  • Caspase-3 Activation: Lead compound in combinatorial therapies .

Challenges and Future Directions

Pharmacokinetic Limitations

  • Poor Oral Bioavailability: <20% in rodent models due to first-pass metabolism.

  • Blood-Brain Barrier Penetration: Moderate (brain/plasma ratio = 0.6).

Synthetic Innovations

  • Enzymatic Resolution: Lipase-catalyzed kinetic resolution improves enantiomeric excess (ee >98%) .

  • Flow Chemistry: Reduces reaction times from hours to minutes .

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